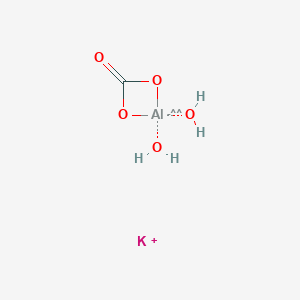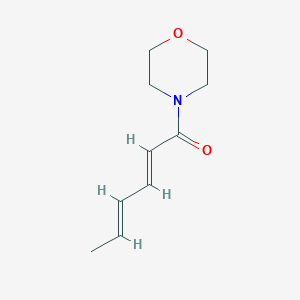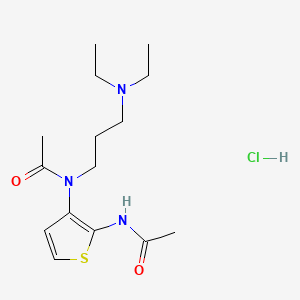
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group, a thienyl ring, and a diethylamino propyl chain. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Thienyl Ring: The thienyl ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of a diethylamine with a suitable propyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thienyl ring.
Reduction: Reduction reactions may target the acetamide group or the thienyl ring.
Substitution: The diethylamino propyl chain can undergo substitution reactions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
Uniqueness
The unique combination of the acetamide group, thienyl ring, and diethylamino propyl chain in Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride gives it distinct chemical properties
Eigenschaften
CAS-Nummer |
122777-85-9 |
|---|---|
Molekularformel |
C15H26ClN3O2S |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
N-[3-[acetyl-[3-(diethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H25N3O2S.ClH/c1-5-17(6-2)9-7-10-18(13(4)20)14-8-11-21-15(14)16-12(3)19;/h8,11H,5-7,9-10H2,1-4H3,(H,16,19);1H |
InChI-Schlüssel |
ZXTZKFNWIMENQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


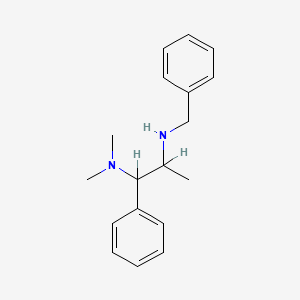

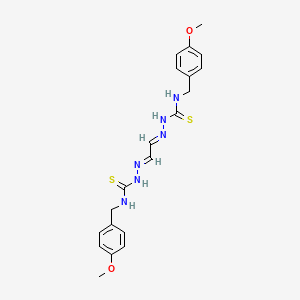

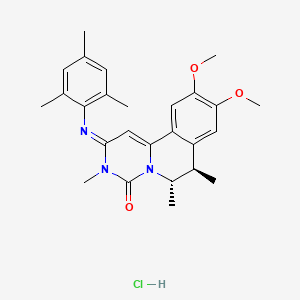
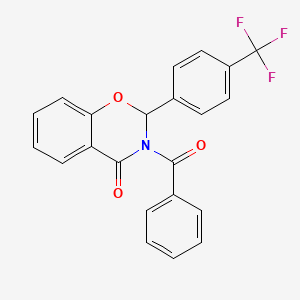

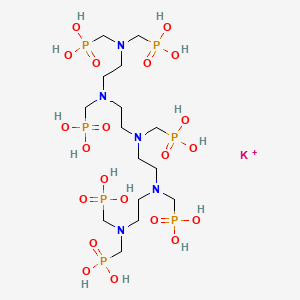
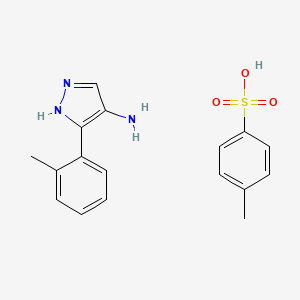
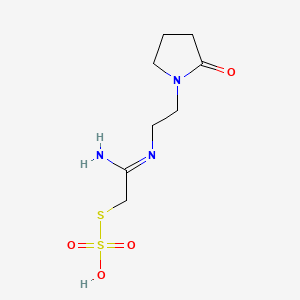
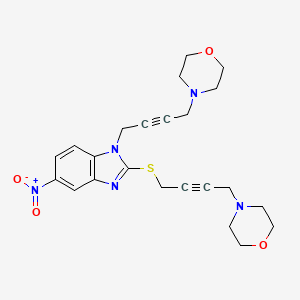
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
